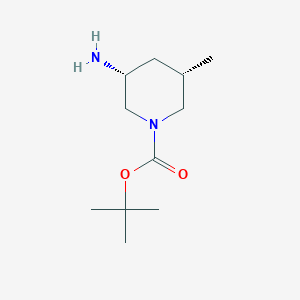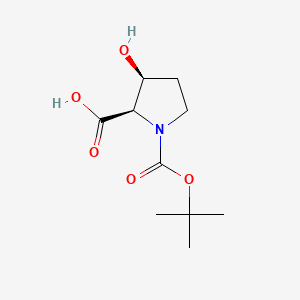
Tetrakis(trimethylsiloxy)zirconium
Descripción general
Descripción
Tetrakis(trimethylsiloxy)zirconium is an organometallic compound with the chemical formula (C₃H₁₀OSi)₄Zr. It is known for its off-white solid appearance and is used in various industrial and scientific applications. This compound is particularly valued for its role as a precursor in the synthesis of zirconium dioxide (ZrO₂) thin films and other zirconium-based materials .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tetrakis(trimethylsiloxy)zirconium can be synthesized through the reaction of zirconium tetrachloride (ZrCl₄) with trimethylsilanol (C₃H₁₀OSiH). The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:
ZrCl4+4C3H10OSiH→Zr(OSi(C3H9)3)4+4HCl
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The compound is then purified through distillation or recrystallization techniques .
Análisis De Reacciones Químicas
Types of Reactions
Tetrakis(trimethylsiloxy)zirconium undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form zirconium dioxide and trimethylsilanol.
Oxidation: Can be oxidized to form zirconium dioxide.
Substitution: Can undergo ligand exchange reactions with other silanol or alkoxide compounds.
Common Reagents and Conditions
Hydrolysis: Water or moisture in the air.
Oxidation: Oxygen or other oxidizing agents.
Substitution: Other silanol or alkoxide compounds under inert atmosphere conditions.
Major Products
Hydrolysis: Zirconium dioxide (ZrO₂) and trimethylsilanol.
Oxidation: Zirconium dioxide (ZrO₂).
Substitution: Various zirconium alkoxides or siloxides depending on the substituent used
Aplicaciones Científicas De Investigación
Chemistry
Tetrakis(trimethylsiloxy)zirconium is used as a precursor for the deposition of zirconium dioxide thin films through chemical vapor deposition (CVD) and atomic layer deposition (ALD) techniques. These thin films are essential in semiconductor and optical applications .
Biology and Medicine
In biomedical research, zirconium-based compounds, including this compound, are explored for their potential in drug delivery systems and as components in bio-compatible materials .
Industry
The compound is used in the production of advanced ceramics and as a catalyst in various chemical reactions. Its ability to form stable zirconium dioxide makes it valuable in the manufacturing of high-temperature resistant materials .
Mecanismo De Acción
The mechanism by which tetrakis(trimethylsiloxy)zirconium exerts its effects is primarily through its ability to form zirconium dioxide upon hydrolysis or oxidation. Zirconium dioxide is known for its high thermal stability, chemical resistance, and optical properties. The molecular targets and pathways involved include the formation of Zr-O bonds, which contribute to the stability and functionality of the resulting materials .
Comparación Con Compuestos Similares
Similar Compounds
Tetrakis(trimethylsilyloxy)silane: Similar in structure but contains silicon instead of zirconium.
Zirconium tetrakis(diethylamide): Another zirconium-based compound used in thin film deposition.
Zirconium alkoxides: A broad class of compounds with varying alkoxide groups.
Uniqueness
Tetrakis(trimethylsiloxy)zirconium is unique due to its specific reactivity with silanol groups, making it particularly useful in the synthesis of zirconium dioxide thin films. Its stability and ease of handling also make it a preferred choice in industrial applications .
Propiedades
IUPAC Name |
hydroxy(trimethyl)silane;zirconium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C3H10OSi.Zr/c4*1-5(2,3)4;/h4*4H,1-3H3; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAKRNSLWFEKQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O.C[Si](C)(C)O.C[Si](C)(C)O.C[Si](C)(C)O.[Zr] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H40O4Si4Zr | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-4-[(6-piperidin-4-ylpyridin-3-yl)carbonyl]piperazine dihydrochloride](/img/structure/B3111765.png)




![[(3S)-1-Methylpyrrolidin-3-yl]methanamine dihydrochloride](/img/structure/B3111807.png)




![2-Benzyl-2-azaspiro[4.4]nonan-6-ol](/img/structure/B3111844.png)

![N4,N4,N4',N4'-Tetra(naphthalen-1-yl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B3111855.png)
![N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B3111856.png)
